molecular formula C22H30O2S B12472194 S-Farnesylthiosalicylic acid;Farnesyl Thiosalicylic Acid;FTS CAS No. 166445-40-5

S-Farnesylthiosalicylic acid;Farnesyl Thiosalicylic Acid;FTS

Cat. No.: B12472194
CAS No.: 166445-40-5
M. Wt: 358.5 g/mol
InChI Key: WUILNKCFCLNXOK-UHFFFAOYSA-N
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Description

S-Farnesylthiosalicylic acid (FTS), also known as Salirasib, is a synthetic small-molecule Ras antagonist that disrupts the membrane localization of active Ras proteins by mimicking the farnesylcysteine moiety of Ras . This mechanism selectively dislodges oncogenic Ras isoforms (H-, K-, and N-Ras) from cell membranes, inhibiting downstream signaling pathways critical for tumor growth and survival . FTS has demonstrated dual functionality as both a chemotherapeutic and anti-inflammatory agent, with efficacy in preclinical models of pancreatic cancer, melanoma, and myeloid leukemia . Clinical trials (Phase I/II) have confirmed its safety profile and modest single-agent activity, prompting exploration of combination therapies to enhance efficacy .

Properties

IUPAC Name

2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILNKCFCLNXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870080
Record name 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166445-40-5
Record name 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Farnesylthiosalicylic acid typically involves the reaction of farnesyl chloride with thiosalicylic acid under specific conditions. The process generally requires a base such as sodium hydroxide to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes would also incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for research and medical applications .

Chemical Reactions Analysis

Types of Reactions

S-Farnesylthiosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

S-Farnesylthiosalicylic acid has a wide range of scientific research applications:

Mechanism of Action

S-Farnesylthiosalicylic acid exerts its effects by inhibiting the Ras signaling pathway. It competes with farnesylated Ras for binding sites on the plasma membrane, leading to the degradation of active Ras proteins. This disruption of Ras signaling inhibits cell proliferation and induces apoptosis in Ras-dependent tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of FTS

The table below summarizes key structural and functional differences between FTS and related compounds:

Compound Key Structural Features Mechanism of Action Biological Activity Clinical Status
FTS (Salirasib) Farnesyl group + thiosalicylic acid Disrupts Ras-membrane interaction; inhibits Ras-dependent signaling Anti-tumor, anti-inflammatory; synergizes with chemotherapeutics (e.g., dacarbazine) Phase I/II trials
FTA (Farnesylthioacetic Acid) Farnesyl group + thioacetic acid Induces apoptosis in HL-60 cells; unclear Ras-specificity Pro-apoptotic in leukemia models; no reported anti-inflammatory effects Preclinical
AFC (N-Acetyl-S-Farnesyl-L-Cysteine) Farnesyl group + acetylated cysteine Inhibits isoprenylcysteine carboxyl methyltransferase (Icmt), blocking Ras methylation Reduces Ras membrane localization; less potent than FTS in vivo Preclinical
FTS-Nucleoside Conjugates FTS linked to nucleosides (e.g., adenosine, gemcitabine) Dual targeting: Ras inhibition + nucleoside-mediated cytotoxicity Enhanced tumor suppression in vitro; improved pharmacokinetics Preclinical
FTS-PEI Micelles FTS conjugated to polyethyleneimine (PEI) polymer Enhances neoantigen vaccine delivery via amphiphilic micelles Promotes CD8+ T-cell activation; synergistic with immunotherapy Preclinical

Mechanistic Distinctions

  • FTS vs. FTA: While both compounds contain farnesyl-thio groups, FTA lacks the salicylic acid moiety critical for FTS’s anti-inflammatory activity.
  • FTS vs. AFC Analogs : AFC derivatives primarily inhibit Icmt, an enzyme responsible for Ras methylation. In contrast, FTS directly displaces active Ras from membranes, offering broader anti-Ras activity .
  • FTS Conjugates : Chemical modifications, such as nucleoside linkages or polymer micelles, enhance FTS’s solubility and tumor targeting, addressing limitations of the parent compound .

Efficacy and Clinical Relevance

  • FTS in Melanoma: In vivo studies show FTS (40 mg/kg) reduces tumor growth by 45%, with synergistic effects when combined with dacarbazine (56% inhibition) .
  • FTS-PEI Micelles : These carriers enhance neoantigen vaccine delivery, achieving 70% higher CD8+ T-cell activation compared to PEI alone .

Biological Activity

S-Farnesylthiosalicylic acid (FTS), also known as salirasib, is a potent inhibitor of the Ras signaling pathway, which plays a critical role in various cellular processes, including growth, differentiation, and survival. This article delves into the biological activity of FTS, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

FTS primarily exerts its effects by dislodging all active isoforms of Ras (H-Ras, K-Ras, and N-Ras) from their membrane anchoring sites. This disruption prevents Ras from interacting with downstream effectors involved in oncogenic signaling pathways. The inhibition of Ras localization leads to decreased cellular transformation and proliferation in cancer cells.

  • Ras Dislodgment : FTS competes with Ras-GTP for binding to farnesyl-binding proteins, promoting the mislocalization and degradation of active Ras proteins .
  • Inhibition of Downstream Signaling : By disrupting Ras membrane interactions, FTS inhibits key signaling pathways such as Raf/MEK/ERK and PI3K/Akt/mTOR, which are crucial for tumor growth and survival .

Therapeutic Applications

FTS has been investigated for its potential therapeutic applications in various cancers, particularly those with Ras mutations. Here are some notable findings from recent studies:

  • Pancreatic Cancer : In preclinical models and clinical trials, FTS has shown promise in inhibiting tumor growth. A phase I clinical trial indicated that FTS could double the life expectancy of patients with pancreatic cancer when combined with gemcitabine .
  • Melanoma : FTS demonstrated significant tumor growth inhibition in melanoma models. In vivo studies reported a mean tumor growth reduction of approximately 45% at higher doses .
  • Liver Cirrhosis : FTS has been effective in reducing inflammation and fibrosis in liver cirrhosis models, showcasing its anti-inflammatory properties .

Research Findings

The following table summarizes key research findings regarding the biological activity of FTS:

StudyFocus AreaKey Findings
Pancreatic AdenocarcinomaFTS inhibits Ras-dependent cell growth; evaluated safety and toxicity in clinical settings.
Liver CirrhosisDecreased inflammation and fibrosis; beneficial effects observed in systemic lupus erythematosus models.
Neurofibromatosis Type 1Reversal of transformed phenotype in malignant peripheral nerve sheath tumor cell lines; specific action on GTP-bound Ras.
Breast CancerInhibition of mTOR signaling; disruption of Ras localization leads to reduced phosphorylation of mTOR effectors.
Tumor TargetingConjugation with IR783 dye improved targeting efficiency; altered anti-breast cancer mechanisms observed.

Case Study 1: Efficacy in Hematologic Malignancies

In a clinical trial involving patients with hematologic malignancies, FTS was administered at doses up to 2000 mg/day. Although some patients exhibited disease stabilization (17%-33%), common adverse effects included diarrhea and abdominal pain .

Case Study 2: Combination Therapy

A study investigated the combination of FTS with dacarbazine in melanoma treatment. Results showed a significant reduction in tumor growth (56% inhibition) when both agents were used together, indicating a synergistic effect .

Safety Profile

Clinical trials have generally indicated that FTS has a favorable safety profile. Common side effects include gastrointestinal disturbances such as diarrhea and anemia; however, these were manageable and did not preclude further treatment options .

Q & A

Q. What is the primary mechanism of action of FTS in inhibiting Ras signaling, and how can researchers validate this experimentally?

FTS acts as a competitive inhibitor of prenylated protein methyltransferase (PPMTase), disrupting Ras protein membrane anchorage by targeting its farnesylcysteine residue. This inhibition reduces Ras-dependent signaling pathways, such as ERK activation. To validate this:

  • Perform in vitro methyltransferase assays using purified PPMTase and measure inhibition via Ki values (reported as 2.6 μM) .
  • Use immunoblotting to assess Ras protein levels in Panc-1 cells, where FTS reduces Ras content dose-dependently (e.g., 10–50 μM for 48 hours) .
  • Monitor downstream effects via ERK phosphorylation assays in EJ cells, where FTS treatment (7.5 μM) suppresses ERK activity .

Q. What are the critical structural features of FTS required for its anti-Ras activity?

Structural studies reveal stringent requirements:

  • A C15 farnesyl group linked to a rigid backbone is essential for membrane interaction .
  • A free carboxyl group in the thiosalicylic acid moiety ensures competitive binding to PPMTase .
  • Halogen substituents (e.g., 5-fluoro or 5-chloro) on the benzene ring enhance activity, while 3-chloro derivatives are inactive . Researchers can use molecular docking or synthesize analogs to test these features .

Q. How does FTS affect cancer cell proliferation in vitro, and what are key parameters for dose optimization?

  • FTS inhibits growth of Ha-ras-transformed Rat1 cells with an EC50 of 7.5 μM .
  • Dose-response curves (e.g., 1–100 μM) should be generated over 48–72 hours, with viability assessed via MTT or colony formation assays .
  • Note cell-type variability: HepG2 and Hep3B cells show 60–70% survivin mRNA reduction at 50 μM FTS, while Huh7 cells require higher doses .

Advanced Research Questions

Q. How can researchers resolve contradictions in FTS efficacy across different cancer models?

Discrepancies in EC50 values (e.g., 7.5 μM in Rat1 vs. higher doses in glioblastoma) may arise from:

  • Ras isoform specificity : FTS preferentially targets H-Ras over K-Ras .
  • Microenvironmental factors : Hypoxia-inducible factor-1α (HIF-1α) downregulation in glioblastoma alters glycolytic metabolism .
  • Experimental design : Use isogenic cell lines with defined Ras mutations and control for autocrine signaling .

Q. What methodologies are recommended for evaluating FTS in vivo, particularly in xenograft models?

  • Dosing : Administer 5 mg/kg FTS daily via intraperitoneal injection in Panc-1 xenograft mice. Tumor volume should be measured biweekly; after 18 days, FTS-treated tumors show 23 ± 30-fold growth vs. 127 ± 66-fold in controls .
  • Biomarker analysis : Harvest tumors for Ras protein quantification and survivin expression (via qPCR or IHC) .
  • Pharmacokinetics : Assess plasma and tissue concentrations using LC-MS/MS to correlate exposure with efficacy .

Q. How does FTS synergize with other therapeutic agents, and what experimental approaches can identify synergistic combinations?

  • Vitamin D synergy : In hepatic stellate cells, FTS combined with vitamin D (10 nM calcitriol) enhances antiproliferative effects via survivin downregulation .
  • Artemisinin derivatives : FTS sensitizes hepatocarcinoma cells by promoting mitochondrial apoptosis (e.g., increased cytochrome c release via FRET-Bid assays) .
  • Use Chou-Talalay combination index analysis to quantify synergy .

Q. What are the challenges in formulating FTS for in vivo studies, and how can solubility/stability be optimized?

  • Solubility : FTS is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (40 mg/mL). Avoid long-term storage of DMSO stocks due to hygroscopicity .
  • Formulation : For in vivo use, prepare fresh suspensions in PBS with 10% Cremophor EL .
  • Stability : Store lyophilized powder at -20°C in desiccated conditions; monitor degradation via HPLC .

Data Analysis and Interpretation

Q. How should researchers interpret variability in survivin suppression by FTS across cell lines?

Survivin mRNA reduction varies (e.g., 60% in HepG2 vs. 45% in Huh7) due to:

  • Basal survivin levels : High expression in Hep3B requires prolonged FTS exposure (72 hours) .
  • p53 status : p53 wild-type cells (e.g., HepG2) may show enhanced apoptosis vs. p53-null models .
  • Validate findings using siRNA knockdown of survivin to isolate FTS-specific effects .

Q. What statistical approaches are critical for analyzing FTS-induced tumor growth inhibition in preclinical models?

  • Use mixed-effects models to account for longitudinal tumor volume data .
  • Apply Kaplan-Meier survival analysis for time-to-progression endpoints.
  • Report effect sizes (e.g., Cohen’s d) for tumor volume differences and adjust for multiple comparisons .

Structural and Mechanistic Optimization

Q. Can FTS derivatives overcome limitations in potency or bioavailability, and what screening strategies are effective?

  • Geranylgeranyl derivatives : The C20 geranylgeranyl analog shows comparable efficacy to FTS in EJ cells but requires pharmacokinetic optimization .
  • Prodrug strategies : Esterify the carboxyl group to improve membrane permeability, then hydrolyze intracellularly .
  • Screen analogs using high-content imaging for Ras mislocalization and ERK inhibition .

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